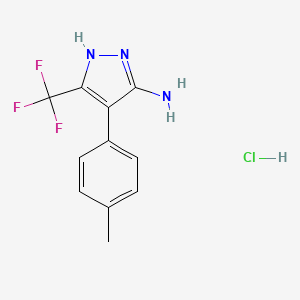

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Vue d'ensemble

Description

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a trifluoromethyl group and a p-tolyl group attached to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The 5-amino group in the pyrazole scaffold facilitates halogenation, enabling palladium-catalyzed cross-couplings. For example:

-

Iodination at C(5): Treatment with n-BuLi followed by iodine yields 5-iodo-4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (91% yield) .

-

Suzuki Coupling: The iodinated derivative reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd catalysis to form biaryl products like SC-560 (78% yield) .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Iodination at C(5) | n-BuLi, I₂, THF, 0°C → rt | 91% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 78% |

Acylation and Sulfonylation of the Amine Group

The primary amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:

-

Acylation: Condensation with 2-chloropropanoyl chloride yields N-(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)propanamide derivatives .

-

Sulfonylation: Reaction with p-toluenesulfonyl chloride produces sulfonamide analogs, critical for enhancing antifungal activity .

| Substrate | Reagent | Product Application | Reference |

|---|---|---|---|

| Amine hydrochloride | 2-Chloropropanoyl chloride | Anticancer hybrid molecules | |

| Amine hydrochloride | p-TsCl | Antifungal agents (e.g., HNNK-5 derivatives) |

Condensation with Carbonyl Compounds

The amine participates in cyclocondensation reactions to form fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines: Reaction with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions yields tricyclic derivatives with antitumor potential .

-

Thiadiazine Intermediates: Condensation with mercaptoacetaldehyde forms 1,3,4-thiadiazines, which undergo desulfurization to pyrazoles .

Deprotonation and Functionalization

The NH group at C(5) is weakly acidic (pKa ~10–12), enabling deprotonation for further modifications:

-

Alkylation: Treatment with alkyl halides in the presence of NaH generates N-alkylated pyrazoles .

-

Electrophilic Substitution: The trifluoromethyl group directs electrophiles to the C(4) position .

Antifungal Activity via Structural Modulation

Derivatives of this scaffold exhibit antifungal properties by disrupting fungal fatty acid biosynthesis. Key modifications include:

-

5-Aryl Substitution: Introducing electron-withdrawing groups (e.g., NO₂) enhances activity against Fusarium oxysporum (EC₅₀: 6.2–11.5 µg/mL) .

-

Hybrid Molecules: Conjugation with anthraquinone moieties improves bioavailability .

Stability and Photochemical Behavior

The trifluoromethyl group enhances thermal stability but reduces photoswitching efficiency in arylazo derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the pyrazole ring, contributing to its efficacy against tumors.

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models, providing a basis for further development as non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemical Applications

Pesticidal Activity

The compound also shows potential as a pesticide. Research into pyrazole-based compounds has revealed their effectiveness against various agricultural pests. The trifluoromethyl group is known to enhance the stability and efficacy of these compounds under environmental conditions, making them suitable candidates for development into new agrochemicals.

Material Science Applications

Polymer Chemistry

In material science, derivatives of pyrazole are being explored for their use in polymer chemistry. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Studies have shown that such modifications can lead to materials with enhanced performance characteristics suitable for various industrial applications.

Analytical Chemistry

Chemical Sensing

Due to its unique electronic properties, this compound can be utilized in chemical sensing applications. Its ability to interact with specific ions or molecules makes it a candidate for developing sensors that can detect environmental pollutants or biological markers.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer and anti-inflammatory properties | Induces apoptosis; inhibits COX enzymes |

| Agrochemical | Potential as a pesticide | Effective against agricultural pests |

| Material Science | Enhances polymer thermal stability and mechanical properties | Improved performance characteristics |

| Analytical Chemistry | Chemical sensing capabilities | Detects specific ions/molecules |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. Results showed significant inhibition of cell growth in breast cancer cell lines, leading to further investigations into its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers tested the anti-inflammatory effects of pyrazole derivatives on induced inflammation in rat models. The results indicated a marked reduction in inflammatory markers, suggesting potential for development as an NSAID.

Mécanisme D'action

The mechanism of action of 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

- 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Uniqueness

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the trifluoromethyl and p-tolyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Activité Biologique

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, also known by its CAS number 169590-42-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14F3N3O2S

- Molecular Weight : 381.37 g/mol

- Purity : Typically requires storage in a dark place under inert atmosphere at room temperature to maintain stability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP by compounds similar to 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been associated with reduced tumor proliferation .

- Anti-inflammatory Effects : Studies have shown that related pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds containing trifluoromethyl groups have demonstrated efficacy in reducing inflammation and pain in various models .

- CNS Activity : Pyrazole derivatives have been explored for their effects on the central nervous system (CNS). They have shown potential in treating conditions such as psychosis, schizophrenia, and other neurodegenerative disorders. The mechanism often involves modulation of neurotransmitter systems .

Antitumor Activity

A study focusing on the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives found that these compounds exhibited notable TP inhibition. The structure-activity relationship (SAR) analysis indicated that modifications at the 3-position of the pyrazole ring significantly enhanced antitumor activity. Table 1 summarizes the pIC50 values observed in various derivatives:

| Compound | pIC50 Exp | pIC50 Pred | Residual |

|---|---|---|---|

| 1 | 4.16 | 4.263 | -0.103 |

| 2 | 4.53 | 4.308 | 0.221 |

| 3 | 4.48 | 4.552 | -0.072 |

| ... | ... | ... | ... |

This data suggests a close agreement between predicted and experimental values, reinforcing the potential of these compounds for further development as antitumor agents .

Anti-inflammatory Activity

In a separate investigation into the anti-inflammatory effects of pyrazole derivatives, several compounds were tested for their ability to inhibit inflammation in vivo. The results are summarized in Table 2:

| Compound No. | Anti-inflammatory Activity (% Inhibition) |

|---|---|

| Control | – |

| 4a | 22.8 ± 2.3 |

| 4b | 41.3 ± 7.1 |

| ... | ... |

The findings indicate that specific substitutions on the pyrazole ring can enhance anti-inflammatory efficacy, making these derivatives promising candidates for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

Propriétés

IUPAC Name |

4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3.ClH/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15;/h2-5H,1H3,(H3,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESMNTLHIJUPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.